Fsp³ (Fraction of sp³-Hybridized Carbon Atoms) as a Quantitative Measure of Three-Dimensionality versus Cocaine and Average Investigational Drugs
The target compound exhibits an Fsp³ value of 0.889 (8 out of 9 carbon atoms are sp³-hybridized), substantially exceeding the Fsp³ of cocaine (0.53; 9/17 sp³ carbons in the free base, which contains a planar benzoyl ester and a methoxycarbonyl group) and markedly above the median Fsp³ of ~0.45 reported for compounds entering Phase I clinical trials [1]. This near-maximal saturation is a direct consequence of the fully saturated tropane bicycle combined with the quaternary sp³ Cα center; no aromatic or carbonyl-conjugated sp² carbon is present outside the carboxylic acid group. Higher Fsp³ has been correlated with improved clinical success rates, reduced off-target promiscuity, and enhanced aqueous solubility — all properties that differentiate this scaffold from the partially unsaturated or aromatic-rich tropane analogs frequently employed in CNS-targeted programs [2].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.889 (8/9 carbon atoms sp³) |
| Comparator Or Baseline | Cocaine (free base): Fsp³ = 0.53 (9/17 carbon atoms sp³); average Phase I drug candidate: median Fsp³ ≈ 0.45 |
| Quantified Difference | Fsp³ of target is 1.68× higher than cocaine and 1.98× higher than the median Phase I candidate |
| Conditions | Fsp³ calculated from the molecular formula (C₉H₁₆N₂O₂) as the ratio of sp³-hybridized carbon atoms to total carbon atoms. Cocaine Fsp³ calculated analogously from C₁₇H₂₁NO₄. Phase I median from Lovering et al. (2009) analysis of drug development pipelines. |
Why This Matters
Higher Fsp³ correlates with improved clinical developability and reduced attrition; procurement of a maximally saturated scaffold provides a strategic advantage in fragment-based and diversity-oriented synthesis campaigns seeking to explore underexploited three-dimensional chemical space.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. DOI: 10.1021/jm901241e. View Source
- [2] Lovering, F. Escape from Flatland 2: Complexity and Promiscuity. Med. Chem. Commun. 2013, 4 (3), 515–519. DOI: 10.1039/C2MD20347B. View Source
